N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a 6-oxopyridazinone core linked to a 3,4-dimethylphenyl group and an acetamide side chain substituted with a 3-chloro-4-fluorobenzyl moiety. The chloro and fluoro substituents on the benzyl group enhance lipophilicity and metabolic stability, while the 3,4-dimethylphenyl substituent on the pyridazinone core may influence steric interactions with biological targets .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-13-3-5-16(9-14(13)2)19-7-8-21(28)26(25-19)12-20(27)24-11-15-4-6-18(23)17(22)10-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNLQHEYCJSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H16ClFN4O
- Molecular Weight : 382.8 g/mol
This compound is primarily studied for its role as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. HDACs are crucial in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For example:
- HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating strong inhibitory effects on liver cancer cell proliferation.
- Other Cell Lines : It has also been tested against several other cancer types, including lung (A549), breast (MDA-MB-231), and colon (SW480) cancers, showing varying degrees of effectiveness.
In Vivo Studies
Preliminary in vivo studies using xenograft models have indicated that the compound can effectively inhibit tumor growth. For instance:
- Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of about 48.89% compared to a control group treated with standard HDAC inhibitors like SAHA.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Combination Therapy : In experiments combining this compound with standard chemotherapeutics such as taxol and camptothecin, enhanced antiproliferative effects were observed, suggesting a synergistic relationship that could be exploited for improved treatment outcomes.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HepG2 cells, indicating its potential as an effective agent in inducing programmed cell death in cancerous cells.
Summary of Findings
| Activity Type | Cell Line | IC50 (μM) | TGI (%) |
|---|---|---|---|
| Antiproliferative | HepG2 | 1.30 | 48.89 |
| Antiproliferative | A549 | Varies | Not specified |
| Apoptosis Induction | HepG2 | N/A | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Acetamide Analogs
Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (from )
- Structural Differences: Pyridazinone substituent: 4,5-Dichloro (Compound A) vs. 3,4-Dimethylphenyl (Target). Acetamide substituent: 3-(Azepan-1-ylsulfonyl)-4-methylphenyl (Compound A) vs. 3-Chloro-4-fluorobenzyl (Target).
- The target’s 3,4-dimethylphenyl group may improve hydrophobic interactions, while the chloro/fluoro benzyl group offers balanced lipophilicity for membrane permeability .
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g from )
- Structural Differences: Linker: Propanamide (Compound B) vs. Acetamide (Target). Pyridazinone substituent: 4-(4-Fluorophenyl)piperazine (Compound B) vs. 3,4-Dimethylphenyl (Target).
- Impact: The propanamide linker in Compound B extends molecular flexibility, which may affect binding kinetics.
*Calculated based on structural formulas.
Benzothiazole-Acetamide Derivatives ()
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide share the acetamide backbone but replace the pyridazinone core with a benzothiazole ring.
- Key Differences: Benzothiazole’s aromaticity and electron-deficient nature contrast with pyridazinone’s hydrogen-bonding capability. The trifluoromethyl group in benzothiazole derivatives enhances metabolic resistance but may reduce solubility compared to the target’s chloro/fluoro-benzyl group .
Chloroacetamide Herbicides ()
Pesticides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) feature chloroacetamide motifs but lack pyridazinone cores.
- Functional Contrast: Alachlor’s methoxymethyl and diethylphenyl groups optimize herbicidal activity, whereas the target’s pyridazinone and benzyl groups suggest a focus on eukaryotic enzyme modulation .
Research Findings and Implications
- Potency: Pyridazinone-acetamide hybrids (e.g., Compound A) demonstrate low-nanomolar IC50 values in enzyme inhibition assays, likely due to their dual hydrogen-bonding (pyridazinone) and hydrophobic (substituents) interactions . The target’s 3-chloro-4-fluorobenzyl group may further optimize target engagement.
- Selectivity : Fluorine and chlorine atoms in the target compound reduce off-target interactions compared to azepane-sulfonyl groups in Compound A, which may exhibit broader binding .
- Synthetic Feasibility : The target’s yield (~79% in analogous syntheses ) aligns with scalable routes, contrasting with lower yields (<50%) for complex antipyrine hybrids .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React 3-chloro-4-fluoronitrobenzene with substituted alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to introduce functional groups .
- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, ensuring controlled pH to avoid side reactions .
- Condensation : Employ condensing agents (e.g., DCC or EDC) with cyanoacetic acid derivatives to form the acetamide backbone .
Optimization requires adjusting solvent polarity (e.g., THF vs. DMF), temperature (e.g., 0–60°C), and catalyst loading. Analytical techniques like HPLC and NMR are critical for monitoring intermediates .
Q. How do solubility and stability properties of this compound influence experimental design in pharmacological assays?
- Methodological Answer : The compound is typically soluble in organic solvents (e.g., DMSO, ethanol) but has limited aqueous solubility, necessitating vehicle optimization (e.g., <1% DMSO in buffer) for in vitro assays . Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to confirm integrity during storage and biological testing . For long-term stability, lyophilization or storage at –80°C in inert atmospheres is recommended .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry of substituents (e.g., distinguishing chloro-fluorobenzyl vs. methoxyphenyl groups) .
- LC-MS/MS : Detects impurities (<0.1%) and quantifies molecular ion peaks (e.g., m/z 417.821 for the parent compound) .
- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve stereoisomers and degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., PRMT5 or kinase domains) based on the pyridazinone core’s electron-deficient nature .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl/F vs. electron-donating methyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay Validation : Cross-validate IC values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites in hepatic microsomes that may explain discrepancies between cell-based and animal models .
- Pharmacokinetic Adjustments : Account for plasma protein binding (>95% for lipophilic derivatives) when extrapolating in vitro potency to in vivo efficacy .
Q. How does the pyridazinone core’s electronic configuration influence reactivity in derivatization reactions?
- Methodological Answer : The 6-oxopyridazin-1(6H)-yl group acts as a weak electron-withdrawing moiety, enabling:
- Nucleophilic Aromatic Substitution : React with amines at the 3-position under microwave irradiation (120°C, 30 min) .
- Oxidation/Reduction : Convert the keto group to a hydroxyl or thiol derivative using NaBH or Lawesson’s reagent, respectively .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids at the 4-position require Pd(PPh) and KCO in dioxane/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
